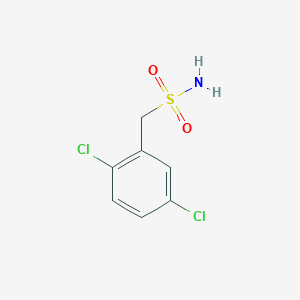
Propane-1,3-diyl dipropiolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane-1,3-diyl dipropiolate, also known as 2-Propynoic acid, 1,3-propanediyl ester, is a chemical compound with the molecular formula C9H8O4 and a molecular weight of 180.16 g/mol . This compound is characterized by its unique structure, which includes two propiolate groups attached to a propane backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propane-1,3-diyl dipropiolate can be synthesized through the esterification of 1,3-propanediol with propiolic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Propane-1,3-diyl dipropiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Propane-1,3-diyl dipropiolate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential in biochemical assays and as a reagent in molecular biology.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of propane-1,3-diyl dipropiolate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release propiolic acid, which can then participate in further chemical reactions. The compound’s reactivity is influenced by the electronic and steric effects of the propiolate groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propane-1,2-diyl dipropiolate: Similar structure but with ester groups attached to different carbon atoms.
Butane-1,4-diyl dipropiolate: Longer carbon chain with similar ester groups.
Ethane-1,2-diyl dipropiolate: Shorter carbon chain with similar ester groups.
Uniqueness
Propane-1,3-diyl dipropiolate is unique due to its specific arrangement of ester groups on a propane backbone, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C9H8O4 |
|---|---|
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
3-prop-2-ynoyloxypropyl prop-2-ynoate |
InChI |
InChI=1S/C9H8O4/c1-3-8(10)12-6-5-7-13-9(11)4-2/h1-2H,5-7H2 |
Clé InChI |
IQRPAJOMBZNNMJ-UHFFFAOYSA-N |
SMILES canonique |
C#CC(=O)OCCCOC(=O)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


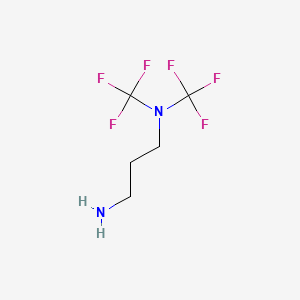
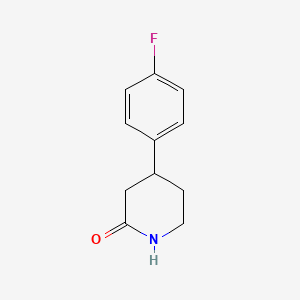
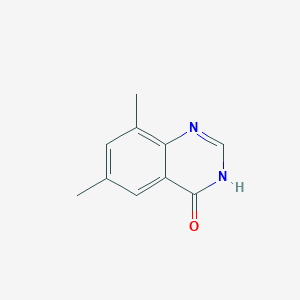
![ethyl (2E)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate](/img/structure/B11761560.png)
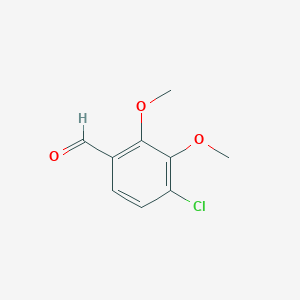
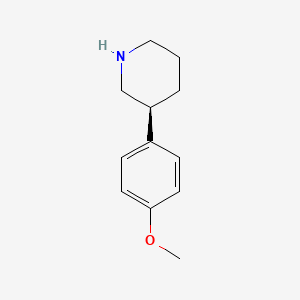
![(R)-6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11761581.png)
![[3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B11761588.png)
![10-Oxo-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester](/img/structure/B11761596.png)


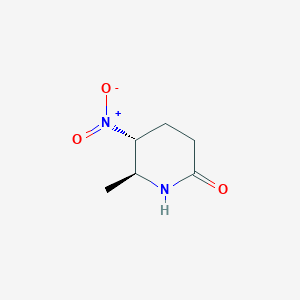
![7-Hydroxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B11761621.png)
